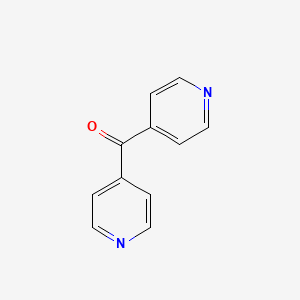

Di(pyridin-4-yl)methanone

Overview

Description

Di(pyridin-4-yl)methanone, also known as Dipyridin-4-ylmethanone, is a chemical compound with the molecular formula C11H8N2O . It may be used as a precursor to synthesize photoresponsive ligands such as diazodi (4-pyridyl)methane, which can be used in metal-carbene hetero-spin systems .

Synthesis Analysis

The synthesis of Di(pyridin-4-yl)methanone and its derivatives has been reported in the literature . The central cycle was opened to provide (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives which were prepared from the corresponding ketone precursor .Molecular Structure Analysis

The molecular structure of Di(pyridin-4-yl)methanone consists of two pyridine rings attached to a carbonyl group . The InChI string isInChI=1S/C11H8N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-8H . Chemical Reactions Analysis

Di(pyridin-4-yl)methanone has been used as a precursor in the synthesis of photoresponsive ligands . It has also been used in the formation of a Schiff-base complex of palladium nanoparticles on modified boehmite .Physical And Chemical Properties Analysis

Di(pyridin-4-yl)methanone has a molecular weight of 184.19 g/mol . It has a topological polar surface area of 42.8 Ų and a complexity of 174 . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Scientific Research Applications

Protein Kinase Inhibition

“Di(pyridin-4-yl)methanone” and its derivatives have been used in the synthesis of compounds that inhibit protein kinases. These compounds have been evaluated towards a panel of protein kinases, demonstrating the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

Synthesis of Photoresponsive Ligands

“Di(pyridin-4-yl)methanone” can be used as a precursor to synthesize photoresponsive ligands such as diazodi (4-pyridyl)methane. These ligands can be used in metal-carbene hetero-spin systems .

Dye-Sensitized Solar Cells Applications

“Di(pyridin-4-yl)methanone” and its derivatives have been used in the design of donor-π-acceptor dyes for dye-sensitized solar cells (DSSCs). These dyes have been designed using pyridine derivatives as a donor group and thienothiophene as a π-spacer group, which were linked via 10 acceptor groups .

Biochemical Reagent

“Di(pyridin-2-yl)methanone” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Mechanism of Action

Target of Action

Di(pyridin-4-yl)methanone is primarily targeted towards protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division.

Mode of Action

The compound interacts with its protein kinase targets by inhibiting their activity . The planarity of the pyrido[3,4-g]quinazoline tricyclic system, which is a part of the compound’s structure, is essential for maintaining the protein kinase inhibitory potency . This suggests that the compound may bind to the active site of the protein kinase, preventing it from phosphorylating other proteins.

Pharmacokinetics

It has a molecular weight of 184.19400 , a density of 1.196g/cm3 , and a boiling point of 346.381ºC at 760 mmHg . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of Di(pyridin-4-yl)methanone’s action is the inhibition of protein kinase activity . This can lead to a disruption of cellular signaling pathways, potentially altering cellular functions such as cell division and signal transduction. The specific molecular and cellular effects would depend on the particular protein kinases that the compound inhibits.

Action Environment

The action of Di(pyridin-4-yl)methanone can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it has a melting point of 142°C (lit.) . Furthermore, the compound’s efficacy could be influenced by factors such as pH and the presence of other molecules in the cellular environment.

Future Directions

properties

IUPAC Name |

dipyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAOXGJAXHTMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484767 | |

| Record name | Dipyridin-4-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di(pyridin-4-yl)methanone | |

CAS RN |

6918-15-6 | |

| Record name | Dipyridin-4-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate](/img/structure/B1279894.png)

![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)